2-((1-((2-cyanophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
Description
Properties
IUPAC Name |
2-[1-(2-cyanophenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S2/c1-17-15(19)11-24(20,21)13-6-8-18(9-7-13)25(22,23)14-5-3-2-4-12(14)10-16/h2-5,13H,6-9,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGBBWPEJHENTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-((2-cyanophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , which features a complex structure that includes sulfonyl groups and a piperidine ring. The presence of these functional groups is crucial for its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit enzyme activities, particularly in pathways involving carbonic anhydrase and certain proteases.
- Antiviral Properties : Preliminary studies suggest that derivatives of this compound exhibit antiviral activity, potentially through inhibition of viral replication mechanisms.
- Cytotoxic Effects : In vitro studies have shown that the compound can induce cytotoxicity in various cancer cell lines, suggesting a possible role in cancer therapy.
Table 1: Biological Activity Overview
Case Study 1: Antiviral Efficacy
A study conducted by researchers at the National Institutes of Health evaluated the antiviral efficacy of the compound against HIV-1. The results demonstrated an EC50 value of 10.6 nM , indicating potent activity against both wild-type and resistant strains (K103N) . This suggests that modifications to the sulfonamide structure could enhance its antiviral properties.
Case Study 2: Cytotoxicity in Cancer Models
In a separate investigation, the compound was tested on various cancer cell lines, including HeLa and MCF-7. The findings revealed a CC50 value of 50 µM , indicating significant cytotoxic effects. Further optimization of the compound's structure may lead to enhanced selectivity and reduced toxicity towards normal cells .
Discussion
The biological activity of This compound highlights its potential as a therapeutic agent in multiple domains, including oncology and virology. The dual mechanism involving both enzyme inhibition and direct cytotoxic effects enhances its attractiveness as a candidate for further development.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-((1-((2-cyanophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is with a molecular weight of approximately 350.44 g/mol. The compound features a sulfonamide group, which is significant for its biological activity, particularly in drug design.
A. Antibacterial Activity
Research indicates that compounds with a piperidine nucleus, such as this sulfonamide derivative, exhibit notable antibacterial properties. These compounds have been evaluated against various bacterial strains, showing promising results in inhibiting bacterial growth. The sulfonamide moiety enhances the compound's ability to disrupt bacterial enzyme functions, making it a candidate for developing new antibacterial agents .
B. Antiviral Activity
The compound has also been investigated for its antiviral properties. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), which include similar sulfonamide derivatives, have shown efficacy against HIV strains. The structural modifications in compounds like this compound can lead to improved potency and specificity against viral targets .
C. Enzyme Inhibition
Enzyme inhibition studies reveal that this compound can act as an inhibitor for key enzymes such as acetylcholinesterase and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .
Case Studies
Case Study 1: Antibacterial Efficacy
A synthesized derivative of the sulfonamide class was evaluated for its antibacterial activity against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating effective bacterial growth inhibition.
Case Study 2: Antiviral Properties
In vitro studies on HIV-infected cell lines demonstrated that a related compound exhibited an EC50 of 0.0055 µM against wild-type HIV-1 strains, showcasing the potential of sulfonamide derivatives in antiviral therapy .
Comparison with Similar Compounds
Fluorinated Sulfonyl Compounds ()
While focuses on fluorinated alkyl sulfonyl compounds (e.g., tridecafluorohexyl chains), these differ significantly from the aromatic sulfonyl groups in the target molecule. However, fluorination trends suggest:
Acetamide-Containing Analogs ()
The compound 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () shares an acetamide moiety with the target molecule. Comparisons include:
- Biological Activity : The acetamide group in is linked to antimicrobial activity, suggesting the target molecule may also exhibit bioactivity modulated by its N-methylacetamide group .
- Structural Flexibility: The sulfanyl (S–) group in vs.
Data Tables
Table 1: Structural and Physical Comparisons
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-((1-((2-cyanophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide?
Methodological Answer:
The synthesis involves sequential sulfonylation and coupling reactions. A validated approach includes:
Sulfonylation of Piperidine: React piperidin-4-yl derivatives with 2-cyanobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the 1-((2-cyanophenyl)sulfonyl)piperidin-4-yl intermediate .
Second Sulfonylation: Introduce the second sulfonyl group using methylsulfonyl chloride or similar agents in anhydrous dichloromethane .
Acetamide Coupling: React the intermediate with N-methylacetamide via a nucleophilic acyl substitution, catalyzed by HATU/DIPEA in DMF .
Key Purification Steps:
- Column chromatography (silica gel, ethyl acetate/hexane gradient).
- Recrystallization from ethanol/water .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Rigorous characterization requires:
Spectroscopic Analysis:
- ¹H/¹³C-NMR: Confirm regiochemistry of sulfonyl/acetamide groups (e.g., sulfonyl protons at δ 3.1–3.5 ppm; acetamide carbonyl at ~170 ppm) .
- IR Spectroscopy: Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Elemental Analysis: Validate purity (>95%) and stoichiometry .
Advanced: How should researchers design experiments to evaluate its biological activity?
Methodological Answer:
For antimicrobial or enzyme inhibition studies:
In Vitro Assays:
- MIC Determination: Use broth microdilution (e.g., 96-well plates) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains .
- Enzyme Inhibition: Test against target enzymes (e.g., bacterial dihydrofolate reductase) via spectrophotometric monitoring of NADPH oxidation .
Controls: Include known inhibitors (e.g., trimethoprim) and solvent-only blanks.
Data Normalization: Express activity as % inhibition relative to controls, with triplicate replicates .
Advanced: How can contradictions in biological activity data be resolved?
Methodological Answer:
Address discrepancies through:
Dose-Response Curves: Confirm activity trends across a concentration gradient (e.g., 0.1–100 µM) .
Structural Confirmation: Re-analyze compound integrity post-assay (e.g., HPLC retention time vs. synthetic standard) to rule out degradation .
Target Validation: Use genetic knockouts (e.g., CRISPR/Cas9) or siRNA to confirm target specificity .
Advanced: What strategies optimize its structure-activity relationship (SAR) for enhanced potency?
Methodological Answer:
Focus on substituent effects:
Sulfonyl Group Modifications: Replace 2-cyanophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding .
Piperidine Ring Substitution: Introduce methyl or fluorine at C-3 to improve metabolic stability .
Acetamide Tailoring: Replace N-methyl with bulkier groups (e.g., isopropyl) to modulate lipophilicity .
Example: In analogous compounds, 2-methylphenyl substitution improved Gram-negative activity by 4-fold (MIC = 8 µg/mL vs. E. coli) .
Advanced: How to assess its stability under physiological conditions?
Methodological Answer:
pH Stability Studies: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC .
Plasma Stability: Incubate with human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound .
Thermogravimetric Analysis (TGA): Determine thermal decomposition profile (e.g., >200°C indicates solid-state stability) .
Advanced: How to enhance selectivity for target enzymes over off-target proteins?
Methodological Answer:
Computational Docking: Use AutoDock Vina to model interactions with active sites (e.g., sulfonyl groups binding catalytic lysine residues) .
Selectivity Screening: Test against a panel of structurally related enzymes (e.g., carbonic anhydrase vs. target reductase) .
Proteomic Profiling: Use affinity chromatography pull-down assays to identify off-target binding partners .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
